

Etravirine-d6 certificate of analysis and product specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Etravirine-d6

Cat. No.: B8089661

[Get Quote](#)

Etravirine-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Etravirine-d6**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Primarily utilized as an internal standard, **Etravirine-d6** is a critical tool for the accurate quantification of Etravirine in biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical research.^{[1][2]} This document outlines the product specifications, a detailed experimental protocol for its application, and a visual representation of the analytical workflow.

Product Specifications

Etravirine-d6 is a stable isotope-labeled version of Etravirine, designed to enhance the accuracy of mass spectrometry and liquid chromatography analyses.^{[1][2]} The following tables summarize the key product specifications based on information from various suppliers.

Property	Specification
Chemical Name	4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)-benzonitrile[3]
Synonyms	R165335-d6, TMC125-d6
Molecular Formula	C ₂₀ H ₉ D ₆ BrN ₆ O
Molecular Weight	441.3 g/mol
CAS Number	1142096-06-7
Appearance	A solid
Purity	≥99% deuterated forms (d ₁ -d ₆)
Solubility	Soluble in Acetonitrile:Methanol (1:1) and DMSO
Storage	-20°C
Stability	≥ 4 years

Experimental Protocol: Quantification of Etravirine in Human Plasma using Etravirine-d6 as an Internal Standard by LC-MS/MS

This protocol describes a representative method for the quantification of Etravirine in human plasma samples, employing **Etravirine-d6** as an internal standard to ensure accuracy and precision. The methodology is based on established bioanalytical techniques for Etravirine.

Materials and Reagents

- Etravirine analytical standard
- Etravirine-d6** internal standard
- Human plasma (blank)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (HPLC grade)

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of Etravirine and **Etravirine-d6** by dissolving the appropriate amount of each compound in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Etravirine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
- Internal Standard Working Solution: Prepare a working solution of **Etravirine-d6** at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with the same solvent mixture.

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibration standards, quality controls, or unknown samples), add 20 μ L of the **Etravirine-d6** internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Analysis

- Liquid Chromatography (LC):

- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.6 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.300 mL/min.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute the analytes, followed by a re-equilibration step at the initial conditions.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Etravirine: The specific precursor to product ion transition would be determined by direct infusion of the Etravirine standard.
 - **Etravirine-d6**: The precursor ion will be shifted by +6 m/z units compared to Etravirine, while the product ion may or may not be shifted depending on the fragmentation pattern.
 - Instrument Parameters: Optimize parameters such as spray voltage, vaporizer temperature, and collision energy for maximum signal intensity.

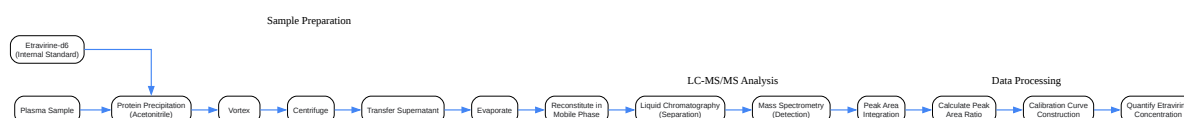
Data Analysis

- Integrate the peak areas for both Etravirine and **Etravirine-d6** for each sample.
- Calculate the peak area ratio of Etravirine to **Etravirine-d6**.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Etravirine using **Etravirine-d6** as an internal standard.



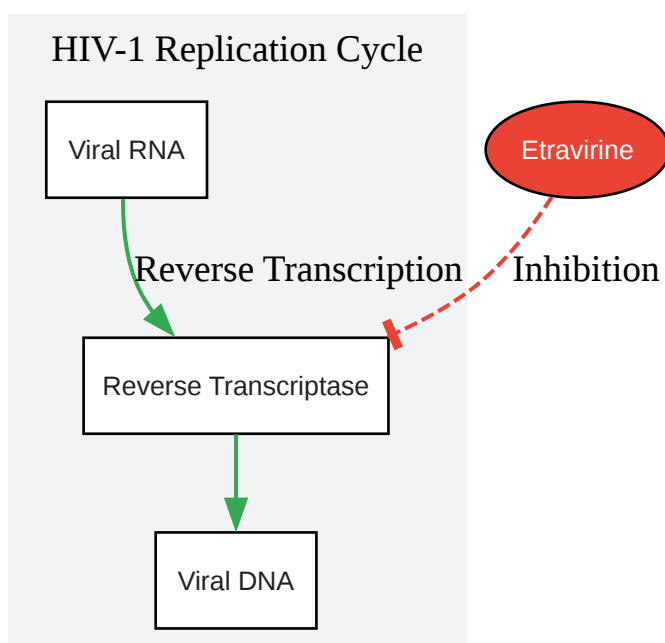
[Click to download full resolution via product page](#)

Caption: Experimental workflow for Etravirine quantification.

Mechanism of Action of Etravirine

While this guide focuses on the analytical applications of **Etravirine-d6**, it is important for the researcher to understand the therapeutic context of the parent compound. Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds directly to the reverse transcriptase enzyme, a crucial component for viral replication, and blocks its DNA polymerase activity. This action is highly specific to HIV-1 reverse transcriptase and does not inhibit human DNA polymerases. A key advantage of Etravirine is its activity against HIV-1 strains that have developed resistance to first-generation NNRTIs.

The following diagram illustrates the simplified mechanism of action of Etravirine.



[Click to download full resolution via product page](#)

Caption: Inhibition of HIV-1 Reverse Transcriptase by Etravirine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Etravirine-d6 certificate of analysis and product specifications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8089661#etravirine-d6-certificate-of-analysis-and-product-specifications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com